molecular formula C8H10N2O3S B121751 4-Acetamidobenzenesulfonamide CAS No. 121-61-9

4-Acetamidobenzenesulfonamide

Cat. No. B121751
CAS RN: 121-61-9
M. Wt: 214.24 g/mol
InChI Key: PKOFBDHYTMYVGJ-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfonamide, also known as acetylsulfanilamide, is an organic compound with the formula C8H10N2O3S . It is a precursor to sulfanilamide and its derivatives, which are part of the first antibiotics discovered . It is used as an antibacterial agent to treat skin infections topically and urinary tract infections orally .


Synthesis Analysis

The synthesis of 4-Acetamidobenzenesulfonamide involves several steps . The corresponding acetanilide undergoes chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride . This compound is then treated with aqueous ammonia to replace the chlorine with an amino group, yielding 4-acetamidobenzenesulfonamide .


Molecular Structure Analysis

The essential structural features of 4-Acetamidobenzenesulfonamide include a benzene ring with two substituents para to each other, an amino group in the fourth position, and the singly substituted 1-sulfonamido group .


Chemical Reactions Analysis

The 4-acetamidobenzenesulfonyl chloride, a key intermediate in the synthesis of 4-Acetamidobenzenesulfonamide, is treated with ammonia to replace the chlorine with an amino group . The subsequent hydrolysis of the sulfonamide produces sulfanilamide .


Physical And Chemical Properties Analysis

4-Acetamidobenzenesulfonamide has a molecular formula of C8H10N2O3S and a molecular weight of 214.24 g/mol . It is a white to light beige crystalline powder .

Scientific Research Applications

Anti-Infective Agent

4-Acetamidobenzenesulfonamide is used as an anti-infective agent in proteomics research . It has been found to be effective against a variety of infections, making it a valuable tool in the field of medical research.

Synthesis of Other Compounds

This compound serves as a key component in synthesizing other compounds like 4-acetamidobenzenesulfonyl chloride . This makes it a crucial ingredient in the production of a wide range of chemical substances.

Antibiotic Production

4-Acetamidobenzenesulfonamide plays a significant role in the synthesis of antibiotics such as sulfanilamide, sulfamethizole, and sulfamethoxazole . These antibiotics are widely used in the treatment of bacterial infections.

Production of Organic Compounds

This compound contributes to the production of various organic compounds, including dyes and pigments . This makes it a valuable resource in industries that require the production of colorants.

Inhibition of Dihydropteroate Synthase (DHPS)

4-Acetamidobenzenesulfonamide acts as a potent inhibitor of dihydropteroate synthase (DHPS) , an enzyme integral to folate biosynthesis. The inhibition of DHPS results in decreased intracellular folate levels, a crucial cofactor for purine and pyrimidine synthesis. This decline in DNA synthesis coupled with an increase in DNA damage ultimately leads to cellular demise.

Metabolite of Asulam and Sulfanilamide

4-Acetamidobenzenesulfonamide is a metabolite of the herbicide asulam and the sulfonamide antibiotic sulfanilamide . It is formed from asulam by conversion to sulfanilamide via intestinal microflora, followed by N4-acetylation in the liver.

Inhibition of Carbonic Anhydrase

This compound inhibits carbonic anhydrase II (CAII), CAIX, and CAXII . These enzymes are involved in many physiological processes, including pH regulation, CO2 transport, and ion transport.

Synthesis of Compounds with Antibacterial Activity

4-Acetamidobenzenesulfonamide has been used in the synthesis of compounds with antibacterial activity . This makes it a valuable tool in the development of new antibacterial agents.

Mechanism of Action

Sulfonamides, including 4-Acetamidobenzenesulfonamide, act as antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the formation of dihydrofolate and tetrahydrofolate, which subsequently inhibits bacterial DNA growth and cell division or replication .

Safety and Hazards

4-Acetamidobenzenesulfonamide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFBDHYTMYVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041529
Record name 4'-Sulfamylacetanilide
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzenesulfonamide

CAS RN

121-61-9
Record name Acetylsulfanilamide
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Record name N4-Acetylsulfanilamide
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Record name 4-Acetamidobenzenesulfonamide
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Record name 4-Acetamidobenzenesulfonamide
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Record name 4'-Sulfamylacetanilide
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Record name 4'-sulphamoylacetanilide
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Record name N4-ACETYLSULFANILAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications to 4-Acetamidobenzenesulfonamide were explored in the research, and how did they impact its activity against lipoxygenase and α-glucosidase?

A1: The research focused on synthesizing a series of N-substituted derivatives of 4-Acetamidobenzenesulfonamide. [] This involved reacting N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (itself synthesized from 4-Acetamidobenzenesulfonamide and 1-naphthylamine) with various alkyl/aralkyl halides. This resulted in the substitution of the nitrogen atom in the sulfonamide group with different alkyl or aralkyl groups. The study found that the nature of these substituents significantly influenced the inhibitory activity against lipoxygenase and α-glucosidase. For instance, compounds with specific substitutions (5e and 5j) exhibited good lipoxygenase inhibition, while another (5m) showed the most potent α-glucosidase inhibition. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the desired biological activity of 4-Acetamidobenzenesulfonamide derivatives.

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